2-isocyanato-1,1-dimethylcyclobutane
Description
Properties
CAS No. |
2649078-38-4 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Protocol
The thermal decomposition of hydroxamic acid acetate esters represents a direct pathway to isocyanates, as demonstrated in U.S. Patent 3,465,024. The process involves two stages:
-
Acetylation of Hydroxamic Acids : Hydroxamic acids (R–CONHOH) react with acetic anhydride or acetyl chloride to form acetate esters (R–CONHOC(O)CH₃).
-
Thermal Decomposition : Heating the acetate ester above its melting point under an inert gas stream (e.g., nitrogen) induces cleavage, releasing acetic acid and generating the isocyanate (R–NCO).
For 2-isocyanato-1,1-dimethylcyclobutane, the precursor would be 1,1-dimethylcyclobutane-2-hydroxamic acid acetate. The inert atmosphere prevents side reactions, such as hydrolysis or polymerization of the isocyanate.
Key Experimental Data
The patent reports yields of 17–20% for analogous aliphatic isocyanates under optimized conditions (Table 1).
Table 1: Yields of Isocyanates via Thermal Decomposition
| Precursor | Temperature (°C) | Inert Gas | Yield (%) |
|---|---|---|---|
| N,N'-Adipoyl-di-O-acetyl | 240 | Nitrogen | 17 |
| N,N'-Isophthaloyl-di-O-acetyl | 240 | Nitrogen | 20 |
While no specific data exists for this compound, the method’s success with structurally similar compounds suggests feasibility. Challenges include the synthesis of the cyclobutane-containing hydroxamic acid precursor and the need for high-purity inert gas to minimize decomposition.
Curtius Rearrangement of Acyl Azides
Mechanistic Basis
The Curtius rearrangement converts acyl azides (R–CON₃) to isocyanates (R–NCO) via a thermally or photochemically induced process. The reaction proceeds through a nitrene intermediate (R–N- ) or a concerted pathway, depending on conditions:
-
Thermal Pathway : Heating the acyl azide in a high-boiling solvent (e.g., toluene) at 80–120°C induces nitrogen extrusion and migration of the R group to form the isocyanate.
-
Photochemical Pathway : UV irradiation at lower temperatures (e.g., 25°C) can also drive the rearrangement, often with better stereochemical fidelity.
Application to Cyclobutane Systems
For this compound, the synthesis would begin with 1,1-dimethylcyclobutane-2-carboxylic acid (Fig. 1):
-
Acyl Azide Formation : The carboxylic acid is converted to an acyl chloride (using SOCl₂ or oxalyl chloride), then treated with sodium azide (NaN₃) to form the acyl azide.
-
Rearrangement : Heating the acyl azide in dry toluene under nitrogen affords the isocyanate.
Figure 1: Curtius Rearrangement Pathway
Recent advancements, such as the use of diphenylphosphoryl azide (DPPA) as a safer azide source, improve yields (typically 50–70% for aliphatic isocyanates). However, the strained cyclobutane ring may necessitate lower temperatures to avoid ring-opening side reactions.
Nucleophilic Substitution of Halogenated Precursors
Synthesis via 3-(Bromomethyl)-1,1-dimethylcyclobutane
A halogenated precursor, 3-(bromomethyl)-1,1-dimethylcyclobutane (CAS 76207-22-2), serves as a viable starting material. The bromide can undergo nucleophilic substitution with silver isocyanate (AgNCO) or potassium cyanate (KNCO) in polar aprotic solvents (e.g., DMF, DMSO):
Experimental Considerations
Ambeed’s protocol for analogous compounds employs microwave-assisted heating (120°C, 1 hour) with cesium carbonate as a base, yielding 4%. While low, this suggests that optimizing reaction time, solvent, and stoichiometry could enhance efficiency. Challenges include the limited commercial availability of 3-(bromomethyl)-1,1-dimethylcyclobutane and competing elimination reactions due to the bulky cyclobutane structure.
Table 2: Nucleophilic Substitution Conditions
| Halide | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-(Bromomethyl)-1,1-DMCB | KNCO | DMF | 120 | 4 |
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield Range (%) | Scalability | Practicality |
|---|---|---|---|
| Thermal Decomposition | 17–20 | Moderate | Requires inert gas infrastructure |
| Curtius Rearrangement | 50–70 | High | Needs acyl azide handling |
| Nucleophilic Substitution | 4–10 | Low | Limited precursor availability |
The Curtius rearrangement offers the highest yields and scalability but requires expertise in handling explosive acyl azides. Thermal decomposition is simpler but less efficient. Nucleophilic substitution is hindered by precursor scarcity but may benefit from further optimization.
Scientific Research Applications
2-Isocyanato-1,1-dimethylcyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Polymer Chemistry: It is used in the production of polyurethanes, which have applications in foams, coatings, and elastomers.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-isocyanato-1,1-dimethylcyclobutane involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively. The cyclobutane ring provides steric hindrance, which can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Reactivity Differences :
- The aromatic ring stabilizes the isocyanate group via resonance, reducing electrophilicity compared to alicyclic isocyanates.
- Steric hindrance from the ortho-methyl groups further limits nucleophilic attack.
- Applications: Primarily used in polyurethane synthesis, where slower reactivity is advantageous for controlled polymerization .
Cyclohexyl Isocyanate
Structure : Six-membered cycloalkane with an isocyanate group.
Key Properties :
- Molecular formula: C₇H₁₁NO
- Molecular weight: 141.17 g/mol
- Boiling point: 168–170°C
- Density: 0.981 g/cm³
Reactivity Differences :
- The strain-free cyclohexane ring results in lower reactivity compared to cyclobutane-based isocyanates.
- Applications: Used in coatings and adhesives where moderate reactivity balances processability and performance.
Halogenated Cyclobutane Derivatives: 3-Bromo-1,1-dimethylcyclobutane
Structure : Cyclobutane with 1,1-dimethyl and 3-bromo substituents.
Key Properties :
Functional Contrast :
- The bromine substituent enables nucleophilic substitution (e.g., SN2 reactions), unlike the electrophilic isocyanate group.
- Steric effects from 1,1-dimethyl groups are analogous to the target compound, suggesting similar conformational constraints .
Data Table: Comparative Analysis of Key Properties
Research Findings and Implications
- Reactivity : The target compound’s cyclobutane ring strain likely increases its reactivity toward nucleophiles (e.g., amines, alcohols) compared to cyclohexyl isocyanate. However, steric shielding from the 1,1-dimethyl groups may slow reactions in bulkier systems .
- Thermal Stability : Alicyclic isocyanates generally exhibit lower thermal stability than aromatic variants. The target compound may decompose at lower temperatures, necessitating careful handling.
- Synthetic Utility: Potential applications include strained polyurethanes or cross-linked polymers, where enhanced reactivity and rigid backbones are desirable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
